Ytracis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ytracis is prepared as a sterile solution containing yttrium-90 chloride in 0.04 M hydrochloric acid. The solution is clear and colorless, free of particulate matter . The production involves the synthesis of yttrium-90, a high-energy beta emitter, which is then dissolved in hydrochloric acid to form yttrium-90 chloride . The solution is packaged in 2 ml Ph. Eur. type I colorless glass vials with teflonized rubber stoppers and aluminum caps .
Análisis De Reacciones Químicas
Ytracis undergoes radiolabelling reactions where it is tagged with a radioactive compound. The primary reaction involves the binding of yttrium-90 chloride to carrier molecules such as monoclonal antibodies or peptides . The reaction conditions typically involve mixing the yttrium-90 chloride solution with the carrier molecule in a laboratory setting. The major product formed is the radiolabelled carrier molecule, which can then be used for therapeutic or diagnostic purposes .
Aplicaciones Científicas De Investigación
Ytracis has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for targeted radiotherapy, where the radiolabelled carrier molecules deliver cytotoxic radiation doses to specific tumor cells while sparing healthy tissues . This targeted approach is beneficial in treating various types of cancers. In chemistry and biology, this compound is used to study the behavior of radiolabelled molecules and their interactions with biological systems . Industrial applications include the development of new radiopharmaceuticals and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Ytracis involves the emission of beta radiation from yttrium-90. When this compound is used to radiolabel a carrier molecule, the resulting radiolabelled compound targets specific cells, such as tumor cells. Once the radiolabelled compound binds to the target cells, the beta radiation emitted by yttrium-90 induces cytotoxic effects, leading to the destruction of the targeted cells . This mechanism is particularly effective in treating cancers where the radiolabelled compound can selectively target and destroy tumor cells .
Comparación Con Compuestos Similares
Ytracis is unique in its use of yttrium-90 as a high-energy beta emitter for radiolabelling. Similar compounds include iodine-131 and strontium-89, which are also used for radiotherapy . iodine-131 has a weaker beta radiation energy and emits gamma rays, which can expose the environment to unwanted radiation . Strontium-89 is primarily used for palliative treatment of bone pain from metastatic cancer . This compound, with its high-energy beta emission and ability to be conjugated to various carrier molecules, offers a more targeted and effective approach for systemic radiotherapy .
Propiedades
Número CAS |
39271-65-3 |
---|---|
Fórmula molecular |
Cl3Y |
Peso molecular |
196.26 g/mol |
Nombre IUPAC |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
Clave InChI |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
SMILES isomérico |
Cl[90Y](Cl)Cl |
SMILES canónico |
Cl[Y](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.